

The Dual Role of PCAF in Cancer Cell Proliferation: A Technical Guide

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Abstract

P300/CBP-associated factor (PCAF), also known as Lysine Acetyltransferase 2B (KAT2B), is a histone acetyltransferase (HAT) belonging to the GNAT (GCN5-related N-acetyltransferase) family. It plays a critical, yet complex, role in regulating gene expression and protein function through the acetylation of both histone and non-histone proteins. This technical guide provides an in-depth examination of the multifaceted role of PCAF in cancer cell proliferation, detailing its enzymatic function, its involvement in key oncogenic and tumor-suppressive pathways, and its potential as a therapeutic target. We present quantitative data on its functional impact, detailed experimental protocols for its study, and visual diagrams of its core signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction: PCAF as a Transcriptional Coregulator

PCAF functions as a pivotal epigenetic modulator. Its primary role is to transfer an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on target proteins. This modification neutralizes the positive charge of lysine, altering protein conformation, interaction, stability, and localization. PCAF's targets are diverse and include core histones (primarily H3K9, H3K14) and a multitude of non-histone proteins central to cancer biology, such as p53 and c-Myc.[1][2]



The functional consequence of PCAF activity is highly context-dependent, varying significantly across different cancer types. In some malignancies, PCAF acts as a tumor suppressor by activating cell cycle checkpoints and promoting apoptosis, while in others, it functions as an oncoprotein, driving proliferation.[3][4] This duality underscores the complexity of its regulatory network and its importance as a subject of study in oncology.

The Dichotomous Role of PCAF in Cancer Proliferation

PCAF's impact on cell proliferation is not uniform and is dictated by the specific cellular context and tumor type.

PCAF as a Tumor Suppressor

In several cancers, PCAF inhibits proliferation and promotes apoptosis through the regulation of key cell cycle components.

- Gastric Cancer: PCAF has been identified as a potential tumor suppressor in gastric cancer, where its expression is often downregulated.[4] Overexpression in gastric cancer cells impairs the interaction between CDK4 and Cyclin D1, leading to cell cycle arrest.
- Hepatocellular Carcinoma (HCC): In HCC cell lines, overexpression of PCAF induces apoptosis and arrests cell growth. This is achieved, in part, by acetylating histone H4 and inactivating the pro-survival AKT signaling pathway.
- Esophageal Squamous Cell Carcinoma (ESCC): Overexpression of PCAF in ESCC cells leads to an accumulation of cells in the G0/G1 phase and a corresponding decrease in the S-phase population, effectively inhibiting DNA synthesis and the G1/S transition.

PCAF as a Promoter of Proliferation

Conversely, in other cancer types, PCAF activity is co-opted to drive cell proliferation.

Medulloblastoma and Glioblastoma: PCAF is a critical positive cofactor of the Hedgehog-Gli
signaling pathway. It interacts with the transcription factor GLI1 and increases H3K9
acetylation on the promoters of Hh target genes, which are essential for proliferation in these



brain tumors. Depletion of PCAF in these cells leads to decreased proliferation and increased apoptosis.

• Lung Adenocarcinoma: Studies have implicated PCAF in promoting the progression of lung adenocarcinoma through the acetylation of the histone methyltransferase EZH2.

Core Signaling Pathways Modulated by PCAF

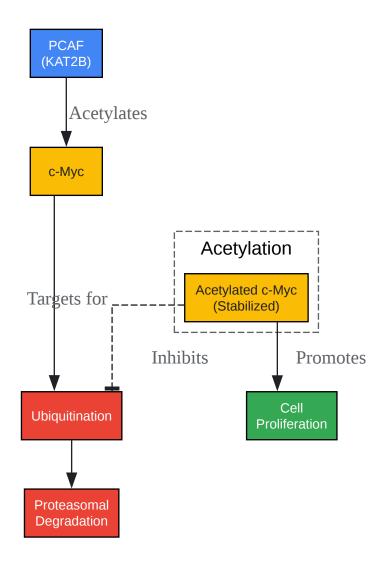
PCAF exerts its influence on cell proliferation by directly interacting with and modifying critical proteins in major signaling pathways.

The PCAF-c-Myc Axis: A Pro-Proliferative Interaction

The oncoprotein c-Myc is a master regulator of cell proliferation, and its activity is tightly controlled. PCAF-mediated acetylation is a key mechanism for stabilizing the c-Myc protein.

Mechanism of Action: PCAF, along with its homolog GCN5, directly acetylates c-Myc. This
acetylation dramatically increases the stability of the c-Myc protein, extending its half-life and
thereby enhancing its transcriptional activity on pro-proliferative target genes. Studies on the
related acetyltransferase p300 have shown it can increase c-Myc's half-life by approximately
3-fold. This stabilization prevents c-Myc from undergoing ubiquitin-mediated degradation.





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